Lipophilicity Differentiation: 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide vs. 3-Butyl Analog
Lipophilicity, a key determinant of passive membrane permeability and target binding, is substantially increased by extending the 3-position alkyl chain from butyl to pentyl. The predicted XLogP3 value for 4-oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide is estimated to be significantly higher than the measured 1.1 for the 3-butyl analog [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | Estimated to be greater than 1.6 (calculated based on the addition of one -CH2- group which typically adds 0.5 to logP [2]). |
| Comparator Or Baseline | 3-Butyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide (CAS 554423-48-2): XLogP3 = 1.1 [1]. |
| Quantified Difference | A minimum estimated increase of approximately +0.5 logP units. |
| Conditions | XLogP3 predicted values, computational method. |
Why This Matters
This quantitative difference in lipophilicity is crucial for medicinal chemists optimizing ADME properties and for pharmacologists interpreting cell-based assay results, as it dictates the compound's ability to cross lipid bilayers and access intracellular targets, which the butyl analog cannot replicate.
- [1] PubChem. (2025). Computed Properties for 3-Butyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide (CID 2366686). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2366686 View Source
- [2] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. View Source
